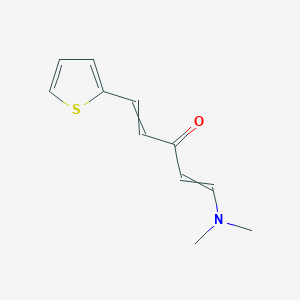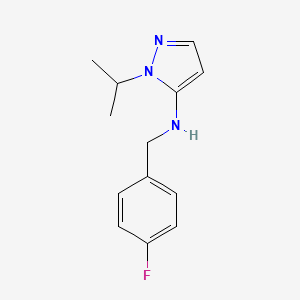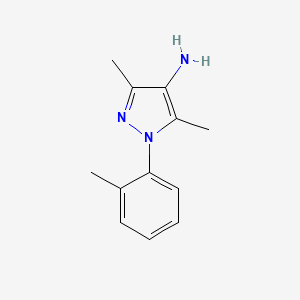![molecular formula C11H16FN5O B11741140 2-(3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741140.png)
2-(3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of hydrazine with 1,3-diketones to form the pyrazole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-5-fluoro-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and similar substituents, making them structurally related.
Amino-pyrazoles: Compounds with an amino group attached to the pyrazole ring, which exhibit similar chemical properties and biological activities.
Ethan-1-ol derivatives: Compounds with an ethan-1-ol group, which may have comparable reactivity and applications.
Uniqueness
2-(3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C11H16FN5O |
|---|---|
Peso molecular |
253.28 g/mol |
Nombre IUPAC |
2-[3-[(1-ethyl-5-fluoropyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H16FN5O/c1-2-17-11(12)9(8-14-17)7-13-10-3-4-16(15-10)5-6-18/h3-4,8,18H,2,5-7H2,1H3,(H,13,15) |
Clave InChI |
PKUANIMMPNMNIA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)CNC2=NN(C=C2)CCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11741073.png)


amine](/img/structure/B11741086.png)
![1-(2-fluoroethyl)-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741091.png)
![1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741099.png)
![ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate](/img/structure/B11741101.png)

![[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11741129.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11741133.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741135.png)

